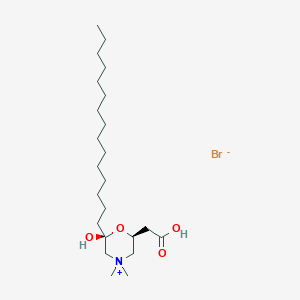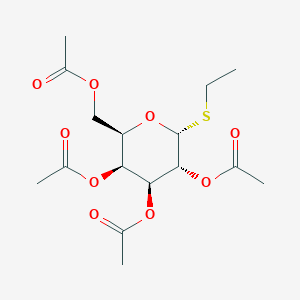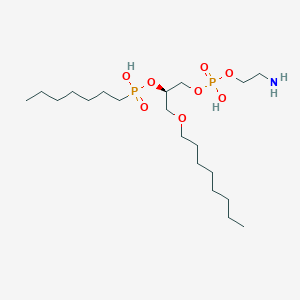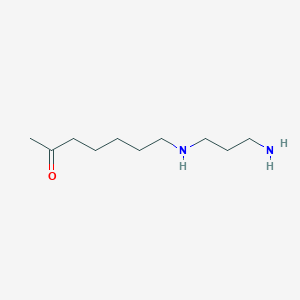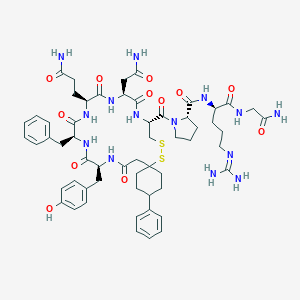
Phcadavp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, is a synthetic analog of the naturally occurring hormone vasopressin. It is primarily known for its role in regulating water retention in the body and its vasoconstrictive properties. This compound has garnered significant interest in both medical and scientific research due to its potential therapeutic applications .
Métodos De Preparación
The synthesis of Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is utilized to investigate cellular processes and signaling pathways. In medicine, it has potential therapeutic applications in treating conditions such as diabetes insipidus and certain cardiovascular disorders. Additionally, it is used in the pharmaceutical industry for drug development and formulation studies .
Mecanismo De Acción
The mechanism of action of Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, involves its interaction with specific receptors in the body. It primarily targets vasopressin receptors, leading to the activation of intracellular signaling pathways that regulate water retention and vasoconstriction. The molecular targets and pathways involved include the V1 and V2 receptors, which mediate the compound’s effects on blood vessels and kidney function .
Comparación Con Compuestos Similares
Argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)-, can be compared with other similar compounds such as desmopressin and terlipressin. While all these compounds share structural similarities and target vasopressin receptors, Argipressin, (1-mercapto-4-phenyl
Propiedades
Número CAS |
119617-73-1 |
|---|---|
Fórmula molecular |
C57H76N14O12S2 |
Peso molecular |
1213.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-12,15,18,21,24-pentaoxo-3-phenyl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76N14O12S2/c58-45(73)20-19-39-50(78)69-42(29-46(59)74)53(81)70-43(55(83)71-26-8-14-44(71)54(82)67-38(13-7-25-63-56(61)62)49(77)64-31-47(60)75)32-84-85-57(23-21-36(22-24-57)35-11-5-2-6-12-35)30-48(76)65-40(28-34-15-17-37(72)18-16-34)51(79)68-41(52(80)66-39)27-33-9-3-1-4-10-33/h1-6,9-12,15-18,36,38-44,72H,7-8,13-14,19-32H2,(H2,58,73)(H2,59,74)(H2,60,75)(H,64,77)(H,65,76)(H,66,80)(H,67,82)(H,68,79)(H,69,78)(H,70,81)(H4,61,62,63)/t36?,38-,39+,40+,41+,42+,43+,44+,57?/m1/s1 |
Clave InChI |
VQHRAMWIAFEDBU-PWVOCXJBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C2CSSC3(CCC(CC3)C4=CC=CC=C4)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Key on ui other cas no. |
119617-73-1 |
Sinónimos |
1-(1-mercapto-4-phenylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-phenylcyclohexaneacetic acid)(1)- PhCADAVP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


